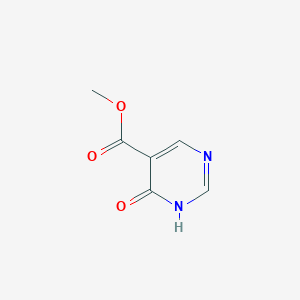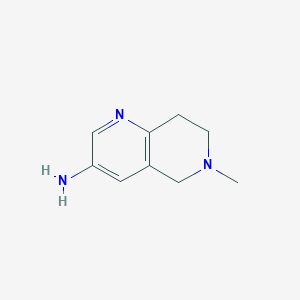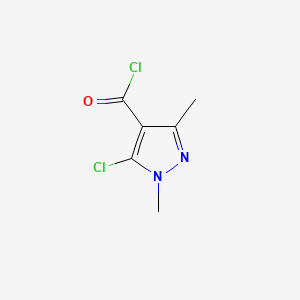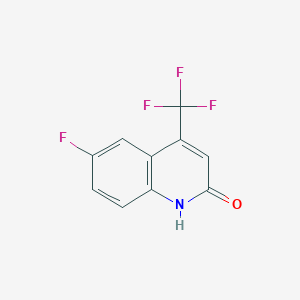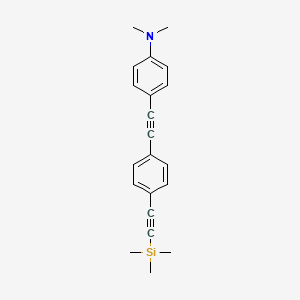
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
描述
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is a chemical compound with the molecular formula C19H23NSi It is known for its unique structure, which includes a trimethylsilyl group attached to an ethynyl linkage, connected to a phenyl ring, and further linked to an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-N,N-dimethylaniline and trimethylsilylacetylene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, typically Pd(PPh3)2Cl2, in an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 4-iodo-N,N-dimethylaniline is reacted with trimethylsilylacetylene under the aforementioned conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogenation catalysts (e.g., Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2), nucleophiles (e.g., Grignard reagents)
Major Products Formed
Oxidation: Quinones, oxidized aniline derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted aniline derivatives
科学研究应用
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: The compound can be used in the study of biological systems, including as a probe for investigating enzyme interactions and cellular processes.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.
作用机制
The mechanism of action of N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound’s trimethylsilyl group and ethynyl linkage play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways and cellular functions.
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline
- N,N-Dimethyl-4-((4-ethynylphenyl)ethynyl)aniline
- N,N-Dimethyl-4-((4-(trimethylsilyl)phenyl)ethynyl)aniline
Uniqueness
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl group and the ethynyl linkage, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
IUPAC Name |
N,N-dimethyl-4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NSi/c1-22(2)21-14-12-19(13-15-21)7-6-18-8-10-20(11-9-18)16-17-23(3,4)5/h8-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWTHLKBYTNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474296 | |
| Record name | N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910467-59-3 | |
| Record name | N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


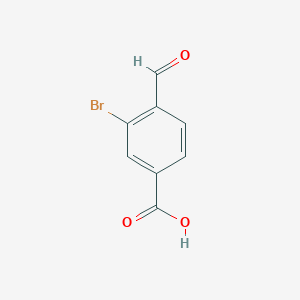

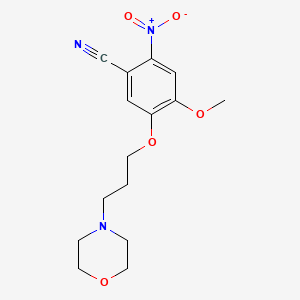
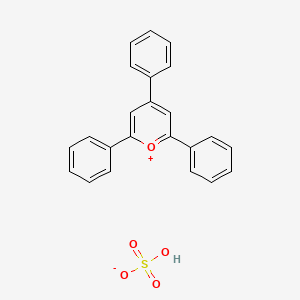
![(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate](/img/structure/B1314707.png)
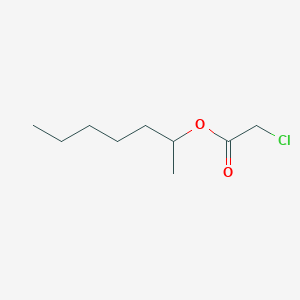
![Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1314711.png)



